molecular formula C8H13NO2 B3326757 6-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 28345-67-7

6-Aminospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B3326757
CAS No.: 28345-67-7
M. Wt: 155.19
InChI Key: OJFMDXUWUKVTNA-UHFFFAOYSA-N
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Description

Significance of Conformationally Restricted Systems in Molecular Design

In drug discovery, a popular and effective strategy involves creating molecular platforms that arrange functional groups in a well-defined spatial orientation. lifechemicals.com This principle, known as conformational restriction, is crucial for designing molecules that can bind to biological targets with high affinity and specificity. When a ligand binds to its target protein, it adopts a specific conformation. A flexible molecule must overcome a significant entropic penalty to lock into this single active conformation. By pre-organizing the molecule into a shape that is already close to the required binding conformation, this entropic loss is minimized, which can lead to a more favorable free energy of binding. lifechemicals.comnih.gov

Designing conformationally restricted ligands offers several advantages:

Improved Selectivity: A rigid scaffold can be tailored to fit a specific target receptor or enzyme active site with high precision, reducing the likelihood of off-target interactions.

Better Pharmacokinetic Properties: Increased rigidity can lead to improved metabolic stability and other desirable drug-like properties. bldpharm.com

Spirocyclic frameworks are excellent examples of conformationally restricted systems, providing a rigid core that allows for the precise positioning of chemical substituents in three-dimensional space. rsc.org

Overview of Spiro[3.3]heptane Architectures in Academic Contexts

The spiro[3.3]heptane core, consisting of two fused cyclobutane (B1203170) rings, is a prominent scaffold in medicinal chemistry recognized for its unique three-dimensional shape. chemrxiv.org This structure has emerged as a valuable non-aromatic bioisostere, a chemical substitute for other molecular groups that can maintain or enhance biological activity while improving physicochemical properties. Specifically, the spiro[3.3]heptane unit has been successfully used as a saturated, non-planar mimic for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.gov

Replacing a flat phenyl ring with a 3D spiro[3.3]heptane scaffold can offer several benefits in drug design:

Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a measure of a molecule's three-dimensionality. A higher Fsp³ count is often correlated with improved clinical success rates for drug candidates. bldpharm.com

Modulated Physicochemical Properties: The substitution can lower lipophilicity (logP/logD) and improve aqueous solubility, which are critical for a drug's absorption and distribution profile. chemrxiv.orgrsc.org

Novel Intellectual Property: Replacing common aromatic rings with this scaffold can lead to patent-free analogues of existing drugs. nih.gov

Research has demonstrated the successful incorporation of the spiro[3.3]heptane core into analogues of approved drugs, validating its utility as a benzene (B151609) bioisostere. chemrxiv.org Its derivatives, such as 2,6-diazaspiro[3.3]heptane, have also found application as bioisosteres for piperazine, leading to improved target selectivity in drug candidates. rsc.org

Positioning of 6-Aminospiro[3.3]heptane-2-carboxylic acid within Spirocyclic Amino Acid Research

This compound is an unnatural amino acid that combines the rigid spiro[3.3]heptane framework with the fundamental functional groups of an amino acid (an amine and a carboxylic acid). This positions it as a valuable building block for creating novel, sterically constrained peptides and small molecules.

The synthesis of spiro[3.3]heptane derivatives bearing amino acid functionalities has been an area of active research. For example, analogues of glutamic acid, ornithine, and γ-aminobutyric acid (GABA) have been developed based on spiro[3.3]heptane and azaspiro[3.3]heptane cores. researchgate.netresearchgate.net These compounds serve as conformationally restricted mimics of natural amino acids and neurotransmitters, allowing researchers to study the specific conformations required for biological activity. researchgate.net

The compound this compound provides a distinct spatial arrangement of its amino and carboxyl groups, dictated by the rigid spirocyclic core. This defined geometry makes it a compelling tool for:

Peptidomimetics: Incorporating this amino acid into a peptide sequence can enforce specific turns or secondary structures, which is crucial for mimicking or inhibiting protein-protein interactions.

Drug Discovery Scaffolds: It can serve as a starting point for the synthesis of complex molecules where the relative orientation of functional groups is critical for target engagement.

Mechanistic Studies: As a constrained analogue of natural amino acids, it can be used to probe the conformational requirements of enzyme active sites or receptor binding pockets. researchgate.net

The development of synthetic routes to such complex amino acids, often involving methods like the Strecker synthesis or [2+2] cycloadditions, is a key focus of this research area, aiming to provide a diverse library of 3D-shaped building blocks for medicinal chemists. enamine.netmasterorganicchemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFMDXUWUKVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Aminospiro 3.3 Heptane 2 Carboxylic Acid and Analogues

Strategies for Spiro[3.3]heptane Core Construction

The construction of the spirocyclic core is the foundational challenge in synthesizing these molecules. Several key strategies have been established, each offering different advantages in terms of efficiency, scalability, and access to substituted derivatives.

The [2+2] cycloaddition is a powerful method for forming the cyclobutane (B1203170) rings inherent to the spiro[3.3]heptane structure. A common approach involves the reaction of a ketene (B1206846) or keteniminium species with an alkene. nih.govchemrxiv.org For instance, the synthesis of 2,6-disubstituted spiro[3.3]heptanes has been achieved through successive [2+2] cycloadditions between dichloroketene (B1203229) and olefins. diva-portal.org

This process typically involves the in situ generation of dichloroketene from either the dehydrohalogenation of dichloroacetyl chloride with a base like triethylamine (B128534) or the dehalogenation of trichloroacetyl chloride using activated zinc, often as a zinc-copper couple (Zn(Cu)). diva-portal.org The subsequent cycloaddition with a methylenecyclobutane (B73084) derivative yields a dichlorocyclobutanone adduct. This adduct can then be subjected to reductive dechlorination to afford the spiro[3.3]heptanone core. nih.gov A similar strategy has been applied to the synthesis of precursors for spiro[3.3]heptane-based glutamic acid analogues, where dichloroketene is reacted with a functionalized methylenecyclobutane to build the spirocyclic system. nih.gov

Table 1: Investigated Preparation Methods for Zn(Cu) Couple in [2+2] Cycloadditions

Method Reagents Solvent Notes Reference
In situ Zinc, Copper(II) acetate (B1210297) monohydrate Diethyl ether Used directly in the reaction mixture. diva-portal.org
Prior Preparation (Hot) Zinc, Copper(II) acetate monohydrate Acetic acid (hot) Prepared just before the reaction. diva-portal.org

Double alkylation strategies provide a classical and effective route to the spiro[3.3]heptane core. A prominent example is the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid, through the reaction of a tetra-electrophilic precursor like pentaerythritol (B129877) tetrabromide with a bis-nucleophile such as diethyl malonate. diva-portal.org

A related approach involves the treatment of a dibromide with a malonic ester under basic conditions to form one of the cyclobutane rings. researchgate.net For instance, a dioxane-protected dibromo derivative, synthesized from 2,2-bis(bromomethyl)-1,3-propanediol, can react with a malonic ester to produce a diester with a cyclobutane structure. researchgate.net This intermediate is then further elaborated. The initial diester is hydrolyzed to a dicarboxylic acid, which undergoes decarboxylation to yield a monocarboxylic acid. This functionalized cyclobutane can then be converted to a bis-electrophile and cyclized to form the second four-membered ring, completing the spiro[3.3]heptane skeleton. researchgate.net

Rearrangement reactions offer an alternative pathway to the spiro[3.3]heptane framework, often leveraging strain release as a driving force. The Meinwald rearrangement, which typically involves the Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds, is a known method. nih.govresearchgate.net Specifically, the oxidative Meinwald rearrangement, proceeding through the epoxidation of cyclopropylidenes, can be used to form spiro[3.3]heptan-1-ones. nih.gov

More recent innovations include acid-mediated semipinacol rearrangements. One such strategy involves the addition of lithiated 1-sulfonylbicyclo[1.1.0]butanes to 1-sulfonylcyclopropanols. The resulting 1-bicyclobutylcyclopropanol intermediate readily undergoes a 'strain-relocating' semipinacol rearrangement in the presence of an acid (e.g., MsOH or AlCl₃) to directly furnish a substituted spiro[3.3]heptan-1-one. nih.gov This process takes advantage of the high strain energy of the bicyclo[1.1.0]butane and cyclopropanol (B106826) starting materials to drive the formation of the less-strained spiro[3.3]heptane product. nih.gov

Controlling the stereochemistry of the spiro[3.3]heptane core is crucial for its application in drug discovery. Enantioselective and stereoselective syntheses have been developed to access specific stereoisomers. For example, a regio- and stereospecific semipinacol rearrangement starting from a substituted cyclopropanone (B1606653) equivalent has been reported to produce optically active 3-substituted spiro[3.3]heptan-1-ones for the first time. nih.gov

The use of chiral auxiliaries is another effective strategy. In the synthesis of stereoisomers of spiro[3.3]heptane-based amino acids, Ellman's sulfinamide has been employed as a chiral auxiliary. nih.gov This approach allows for the efficient chromatographic separation of diastereomeric intermediates, ultimately providing access to enantiopure spirocyclic building blocks. The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has also been reported, highlighting the advanced level of stereocontrol achievable in these systems. acs.org

Installation and Derivatization of Amino Acid Moieties

Once the spiro[3.3]heptane core, typically as a ketone, is constructed, the next critical phase is the introduction of the amino acid functionality.

The Strecker amino acid synthesis is a classic and highly effective method for converting a ketone into an α-amino acid. wikipedia.orgmasterorganicchemistry.com This reaction was specifically envisioned for installing the amino acid moiety onto a spirocyclic keto acid to produce analogues of 6-aminospiro[3.3]heptane-2-carboxylic acid. nih.gov

The general mechanism involves a three-component reaction between a ketone (in this case, a 6-oxospiro[3.3]heptane-2-carboxylic acid derivative), a source of ammonia (B1221849) (such as ammonium (B1175870) chloride), and a cyanide source (like potassium or sodium cyanide). masterorganicchemistry.comnih.gov The reaction proceeds through several key steps:

Imine Formation: The ketone reacts with ammonia to form an imine (or an iminium ion after protonation). masterorganicchemistry.commasterorganicchemistry.com

Cyanide Addition: A cyanide ion then performs a nucleophilic attack on the imine carbon, forming an α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The nitrile group of the α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, thus completing the synthesis of the α-amino acid. masterorganicchemistry.com

For asymmetric synthesis, a chiral amine or a chiral auxiliary, such as Ellman's sulfinamide, can be used in place of ammonia to induce stereoselectivity, leading to the formation of a specific enantiomer of the final amino acid. nih.gov

Table 2: General Steps of the Strecker Synthesis for Amino Acid Formation

Step Transformation Key Reagents Intermediate/Product Reference
1 Imine/Iminium Formation Ketone, NH₃ (or NH₄Cl) Imine / Iminium ion masterorganicchemistry.commasterorganicchemistry.com
2 Nucleophilic Addition Imine, KCN/NaCN α-Aminonitrile wikipedia.orgorganic-chemistry.org

Functional Group Interconversions on Spiro[3.3]heptane Frameworks

The synthesis of functionalized spiro[3.3]heptane amino acids often relies on the strategic manipulation of functional groups on a pre-formed spirocyclic core. A common approach involves converting a carboxylic acid group into an amine, a key step in producing amino acid derivatives. One effective method is the Curtius rearrangement. For instance, in the synthesis of N-Boc-protected 6-(trifluoromethyl)spiro[3.3]heptane amino acid, a monoester derivative is treated with diphenylphosphoryl azide (B81097) (DPPA) in the presence of an alcohol like TMSCH2CH2OH. chemrxiv.org This process converts the carboxylic acid into a protected amine, which can then be deprotected and subsequently saponified to yield the final N-Boc-protected amino acid. chemrxiv.org A similar transformation using DPPA and triethylamine in tert-butanol (B103910) is employed to convert a monocarboxylic acid derivative into an N-Boc-protected amino derivative on a 2-thiaspiro[3.3]heptane scaffold. researchgate.net

Another key interconversion is the creation of the carboxylic acid itself. This is often achieved through the hydrolysis of ester or nitrile precursors. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of ornithine, involves the construction of the spirocyclic framework followed by manipulations of the functional groups to yield the final amino acid. researchgate.netnih.gov Similarly, the synthesis of spirocyclic glutamic acid analogs involves the hydrolysis of ester groups to reveal the carboxylic acid moieties as a final step. nih.gov

The synthesis of various derivatives often starts from a common, functionalized intermediate. For example, 2-azaspiro[3.3]heptane-1-carboxylic acid has been used as a starting point for chemical transformations that introduce diverse functional groups, enabling their incorporation into bioactive compounds. univ.kiev.ua These approaches, which provide access to alcohols, amines, and other functional groups, demonstrate the versatility of functional group interconversions in creating a wide range of spiro[3.3]heptane building blocks on a gram to multigram scale. chemrxiv.org

Biocatalytic Approaches to Chiral Spirocyclic Amino Acids

Biocatalysis has emerged as a powerful and sustainable technology for the synthesis of chiral amines and amino acids, offering high stereoselectivity under mild reaction conditions. nih.govrsc.org These enzymatic methods are increasingly applied to produce enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry. nih.govmdpi.com The advantages over traditional chemical synthesis include enhanced enantioselectivity and regioselectivity, conducted at ambient temperature and pressure, which minimizes issues like racemization and rearrangement. mdpi.com

Several classes of enzymes, including hydrolases, oxidoreductases, and lyases, are employed for these transformations. nih.gov For example, leucine (B10760876) dehydrogenase has been used for the reductive amination of α-keto acids to produce (S)-β-hydroxyvaline. mdpi.com More broadly, the development of N-methyl amino acid dehydrogenases and ketimine reductases has enabled the asymmetric synthesis of N-alkyl amino acids by reductively coupling ketones and amines. nih.gov These biocatalytic reactions have been successfully performed on a gram scale, yielding optically pure products in high yields. nih.gov

While direct biocatalytic synthesis of complex spirocyclic amino acids like this compound is an area of ongoing research, the existing methodologies for other chiral amino acids provide a strong foundation. researchgate.net For instance, engineered cytochrome P411 enzymes can selectively functionalize C–H bonds to create enantioenriched primary amines with high efficiency. researchgate.net The application of carbon-nitrogen (C-N) lyases, which can catalyze the asymmetric hydroamination of α,β-unsaturated carboxylic acids, represents another promising strategy for producing unnatural amino acids. researchgate.net These biocatalytic routes are valued for being environmentally friendly and economically viable for manufacturing single-enantiomer drugs and other high-value chemical compounds. nih.gov

Rh-Catalyzed C-H Insertion for Spirocyclic Beta-Amino Acids

A highly efficient method for synthesizing spirocyclic β-amino acids involves an intramolecular C-H insertion reaction catalyzed by rhodium(II) complexes. nih.govacs.org This strategy allows for the creation of structurally complex spirocyclic β-prolines and β-homoprolines that are otherwise challenging to obtain. acs.org The key step in this process is the generation of a rhodium nitrenoid intermediate from the N-O bond cleavage of a substituted isoxazolidin-5-one precursor. nih.govacs.org This reactive intermediate then undergoes an intramolecular C-H insertion, effectively forming a new carbon-carbon bond and constructing the spirocyclic framework.

The reaction is notable for its efficiency and scalability, proceeding smoothly on a gram scale with catalyst loadings as low as 0.1 mol %. nih.govacs.orgacs.org This makes the method practical for producing significant quantities of these valuable building blocks for medicinal chemistry applications. The process is also versatile, allowing for the integration of carbocycles with various ring sizes into the final spirocyclic structure. acs.org

The mechanism of the Rh-catalyzed C-H insertion has been studied computationally. It is understood to be a concerted process where the insertion occurs with retention of the absolute configuration. udel.edu The transition state is believed to involve a chair-like conformation of the forming ring, with the target C-H bond aligned with the carbon-rhodium bond. udel.edu Designing chiral rhodium catalysts is crucial for achieving high enantioselectivity, as the catalyst must favor one of two competing transition states to yield a specific enantiomer. udel.edu This catalytic process is advantageous as it converts an inexpensive, achiral starting material into a valuable, functionalized cyclic product, with nitrogen gas as the only byproduct. udel.edu

Divergent Synthetic Pathways for Libraries of Spirocyclic Amino Acids

Divergent synthesis is a powerful strategy for rapidly generating a collection of structurally diverse molecules from a common intermediate. This approach is particularly valuable for creating libraries of spirocyclic amino acids, enabling the exploration of structure-activity relationships in drug discovery. mdpi.com A practical divergent synthesis has been developed for a library of regio- and stereoisomers of glutamic acid analogues built on the spiro[3.3]heptane scaffold. nih.gov

The key to this strategy is the use of a versatile common precursor, such as an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov This single intermediate can be guided down multiple reaction pathways to produce different target molecules. For instance, to access various spiro[3.3]heptane dicarboxylic acid isomers, this precursor can undergo olefination followed by different cyclization strategies. One pathway may involve a [2+2] cycloaddition of dichloroketene with an alkene derived from the precursor to form one spirocyclic keto acid, while another pathway leads to a different regioisomeric keto acid. nih.gov These keto acids then serve as branching points for introducing the amino acid functionality, often via a Strecker reaction using a chiral auxiliary like Ellman's sulfinamide to ensure stereochemical control. nih.gov

This divergent approach allows for the systematic synthesis of an entire family of related compounds, such as 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid and 6-aminospiro[3.3]heptane-1,6-dicarboxylic acids, from a single starting point. nih.gov Similarly, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which are analogues of ornithine and γ-aminobutyric acid (GABA), has been achieved by constructing the two four-membered rings through subsequent ring closures, showcasing another method to build the core scaffold for further diversification. nih.gov The ability to generate molecular diversity and structural complexity efficiently makes divergent synthesis a cornerstone of modern combinatorial chemistry and library development. mdpi.com

Scalability Considerations in Spirocyclic Amino Acid Synthesis

The transition of a synthetic route from laboratory-scale discovery to large-scale production is a critical challenge in chemical manufacturing. For spirocyclic amino acids, scalability is essential for their practical application in pharmaceuticals and other fields. Research efforts have focused on developing practical and scalable syntheses for these complex building blocks. A notable success is the development of a scalable synthesis for 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks, where a key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, was prepared on a 0.5 kg scale in a single run. chemrxiv.org Subsequent steps to construct the spiro[3.3]heptane core were achieved on up to a 120 g scale, demonstrating the viability of producing these compounds in significant quantities. chemrxiv.org

Similarly, practical and scalable syntheses have been described for quaternary α-arylated amino acids, with both enantiomers being prepared on a multi-gram scale from a commercial precursor. nih.gov One-pot procedures that combine multiple steps without the need for intermediate purification are particularly valuable for improving efficiency and yield on a larger scale. nih.gov

However, scalability is not just about the synthesis of the monomeric amino acid. The incorporation of these sterically demanding, unnatural amino acids into larger molecules, such as peptides, presents its own set of challenges. Developing robust solid-phase peptide synthesis (SPPS) conditions is crucial. nih.gov While the incorporation of these building blocks is often successful, careful optimization of coupling reagents and reaction conditions may be required to achieve high yields and purity, especially for sterically hindered amino acids. The successful gram-scale synthesis of both the amino acid monomers and their subsequent incorporation into peptides demonstrates that these valuable modifications are accessible for larger-scale applications. chemrxiv.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of Substituted Spiro[3.3]heptane Derivatives Data sourced from a study on 6-substituted spiro[3.3]heptane derivatives, providing a comparison of how different substituents at the C-6 position affect acidity and lipophilicity. chemrxiv.org

Compound Type Substituent at C-6 pKa (Protonated Amine) pKa (Carboxylic Acid) LogP (Lipophilicity)
Amine H - - < CF3
Amine F - - < F2
Amine F2 - - < H
Amine CF3 < F2 - -
Carboxylic Acid H - > F > F2
Carboxylic Acid F - < H -
Carboxylic Acid F2 - < F -

Table 2: Rh-Catalyzed C-H Insertion for Spirocyclic β-Amino Acids Summary of typical reaction conditions and outcomes for the synthesis of spirocyclic β-prolines and β-homoprolines. nih.govacs.org

Parameter Details
Catalyst Rhodium(II) complexes, e.g., Rh₂(OAc)₄
Precursor Substituted isoxazolidin-5-one
Key Intermediate Rhodium nitrenoid
Reaction Type Intramolecular C-H insertion
Catalyst Loading As low as 0.1 mol %
Scale Gram scale

| Products | Unprotected spirocyclic β-prolines and β-homoprolines |

Structural and Stereochemical Elucidation of 6 Aminospiro 3.3 Heptane 2 Carboxylic Acid and Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for elucidating the molecular structure of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity, chemical environment, and molecular weight of 6-aminospiro[3.3]heptane-2-carboxylic acid and its derivatives.

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. 1H-NMR provides information on the number and environment of hydrogen atoms, while 13C-NMR details the carbon framework.

For spiro[3.3]heptane derivatives, the proton signals of the cyclobutane (B1203170) rings typically appear in the aliphatic region of the 1H-NMR spectrum. For instance, in a related compound, 6-oxospiro[3.3]heptane-2-carboxylic acid, the proton signals are observed in a specific range. chemicalbook.com The chemical shifts are influenced by the substituents and their stereochemical orientation. The methine proton adjacent to the carboxylic acid group in spiro[3.3]heptane-2-carboxylic acid would be expected at a downfield shift compared to the unsubstituted methylene (B1212753) protons.

Table 1: Representative NMR Data for Spiro[3.3]heptane Derivatives

Nucleus Compound Type Typical Chemical Shift (δ) ppm Notes
¹H Spiro[3.3]heptane Protons 1.5 - 3.5 Shift values are dependent on substitution and stereochemistry.
Methine proton (α to COOH) ~3.0 - 3.5 Downfield shift due to the electron-withdrawing carboxylic acid group.
Methine proton (α to NH₂) ~3.0 - 3.6 Shift influenced by the amino group.
¹³C Spiro Carbon ~35 - 45 The quaternary carbon at the spiro-junction.
Carboxylic Carbon (COOH) ~175 - 185 Characteristic downfield shift for a carboxylic acid.

Note: The data presented is illustrative and based on typical values for spiro[3.3]heptane systems and related functional groups. Specific values for this compound would require experimental measurement.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of protons within a molecule. youtube.com A NOESY experiment detects through-space dipolar couplings between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. youtube.com This is invaluable for establishing the relative stereochemistry of substituents on the spiro[3.3]heptane rings. For example, a NOESY cross-peak between a proton on one ring and a proton on the other can help to confirm the cis or trans relationship of the substituents.

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide insights into its elemental composition and structure through fragmentation patterns. For this compound (molecular formula C₈H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

The predicted monoisotopic mass for the neutral molecule is 155.0946 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as its protonated molecular ion [M+H]⁺.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Formula m/z (Predicted)
[M+H]⁺ C₈H₁₄NO₂⁺ 156.1019
[M+Na]⁺ C₈H₁₃NNaO₂⁺ 178.0839

| [M-H]⁻ | C₈H₁₂NO₂⁻ | 154.0873 |

Data sourced from predicted values for the parent compound. uni.lu

These precise mass measurements allow for the unambiguous confirmation of the molecular formula, a critical step in the characterization of the compound.

X-ray Crystallographic Analysis for Absolute Configuration and Conformation

While NMR and MS can define the connectivity and formula of a molecule, X-ray crystallography provides the most definitive and unambiguous method for determining its three-dimensional structure, including the absolute configuration of chiral centers and the precise conformation of the molecule in the solid state. ed.ac.ukthieme-connect.de

For chiral molecules like the enantiomers of this compound, growing a suitable single crystal allows for diffraction analysis. This technique can distinguish between enantiomers through the anomalous dispersion effect, especially if a heavier atom is present in the structure or as a salt counterion. thieme-connect.de Studies on related spiro[3.3]heptane derivatives have successfully used X-ray crystallography to confirm the absolute configuration of all stereoisomers after separation. nih.gov This method provides incontrovertible proof of the spatial arrangement of the amino and carboxylic acid groups relative to the spirocyclic core.

Chirality and Enantiopurity Assessment of Spiro[3.3]heptane Amino Acids

The 2,6-disubstituted spiro[3.3]heptane scaffold, as seen in this compound, possesses multiple stereogenic centers and exhibits axial chirality, a feature it shares with molecules like allenes. echemi.comstackexchange.com This results in the existence of stereoisomers (enantiomers and diastereomers). The biological activity of such compounds is often dependent on their specific stereochemistry.

The synthesis of these amino acids often yields a mixture of stereoisomers. nih.gov The separation of these isomers into enantiopure forms is a critical step. This can be achieved through several methods:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and assessing enantiopurity (often expressed as enantiomeric excess, or ee).

Diastereomeric Salt Formation: Reaction with a chiral resolving agent can form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.

Use of Chiral Auxiliaries: In the synthesis process, a chiral auxiliary can be temporarily incorporated to direct the stereochemical outcome of a reaction, leading to a diastereomeric mixture that is often easier to separate. nih.gov Subsequent removal of the auxiliary yields the enantiomerically enriched target compound.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. rsc.org

Conformational Analysis of Spiro[3.3]heptane Ring Systems

Structural analysis has shown that the spiro[3.3]heptane scaffold is rigid and can be considered a restricted surrogate for cyclohexane (B81311) derivatives. acs.org For example, 1,6-disubstituted spiro[3.3]heptanes can act as constrained mimics of cis-1,4- or trans-1,3-disubstituted cyclohexanes, depending on the stereoisomer. acs.org This conformational rigidity is a key feature exploited in drug design, as it can lock a molecule into a specific bioactive conformation, potentially improving potency and selectivity for its biological target. The exact bond angles and dihedral angles that define the conformation can be precisely determined by X-ray crystallography. nih.gov

Theoretical and Computational Investigations of Spiro 3.3 Heptane Amino Acids

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscapes of spiro[3.3]heptane amino acids. The inherent rigidity of the spiro[3.3]heptane core significantly limits the number of accessible conformations compared to more flexible aliphatic or cyclic systems. nih.gov This conformational restriction is a key feature exploited in drug design to improve binding affinity and selectivity for biological targets. nih.govnih.gov

These computational models are often validated by comparing calculated parameters with experimental data, for instance, from X-ray crystallography, to ensure their accuracy. acs.org The resulting conformational landscapes are critical for understanding how these molecules might interact with protein binding sites.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of spiro[3.3]heptane amino acids. These methods provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key electronic properties calculated for these molecules include:

Molecular orbital energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Electrostatic potential maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition in biological systems.

Partial atomic charges: Calculations can assign partial charges to each atom in the molecule, quantifying the local electronic environment. For 6-Aminospiro[3.3]heptane-2-carboxylic acid, this would highlight the charge distribution across the amino group, the carboxylic acid, and the carbon skeleton.

These quantum chemical insights are used to predict the outcomes of chemical reactions and to understand the molecule's intrinsic stability and potential interaction points. For example, predicting the pKa values of the amino and carboxylic acid groups is a direct application of electronic structure calculations. researchgate.net

Prediction of Conformational Preferences and Exit Vectors

The spiro[3.3]heptane scaffold is prized for its ability to hold substituents in well-defined spatial arrangements. researchgate.net The concept of "exit vectors" is used to describe the direction and orientation of the bonds connecting the functional groups to the rigid core. researchgate.netchemrxiv.org Computational methods are heavily used to predict the preferred conformations and the resulting exit vector geometries.

The analysis of exit vectors for disubstituted spiro[3.3]heptane systems is often visualized using Exit Vector Plots (EVPs). researchgate.netrsc.org These plots are analogous to Ramachandran plots for peptides and provide a convenient way to map the chemical space covered by a scaffold based on key geometric parameters:

The distance between the attachment points of the substituents.

The angles describing the orientation of the exit vectors relative to each other and to the scaffold itself.

For 1,6-disubstituted spiro[3.3]heptanes, computational studies have shown that they can act as conformationally restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.orgresearchgate.net This mimicry is based on the similarity in the distances and spatial orientation of their functional groups. Unlike a flexible cyclohexane (B81311) ring, the spiro[3.3]heptane core locks the substituents into a more defined orientation, which can be advantageous in drug design. acs.org The specific stereoisomer of this compound will determine the precise geometry of its amino and carboxyl exit vectors.

Table 1: Comparison of Scaffold Geometries and Exit Vector Mimicry
Spiro[3.3]heptane StereoisomerMimicked Cyclohexane IsomerKey Feature
(1S,4r,6R)- and (1R,4r,6S)-1,6-disubstitutedcis-1,4-disubstitutedSimilar distance and spatial orientation of functional groups. acs.org
(1S,4s,6R)- and (1R,4s,6S)-1,6-disubstitutedtrans-1,3-disubstitutedActs as a restricted surrogate. acs.orgresearchgate.net

Computational Studies on Stereochemical Outcomes of Synthetic Reactions

Computational chemistry is a powerful tool for predicting the stereochemical outcome of synthetic reactions leading to spiro[3.3]heptane derivatives. The synthesis of these molecules often involves creating multiple chiral centers, and predicting which stereoisomer will be the major product is a significant challenge.

Theoretical models can be used to:

Analyze reaction mechanisms: By calculating the energies of transition states and intermediates for different reaction pathways, chemists can determine the most likely route and, therefore, the most likely product. For instance, in the synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement, computational studies can help elucidate the movement of atoms and the stereospecificity of the reaction. nih.gov

Predict diastereoselectivity: In reactions like the modified Strecker synthesis used to introduce the amino acid functionality, a chiral auxiliary is often used to control the stereochemistry. nih.gov Computational modeling can simulate the interaction of the reactants with the chiral auxiliary, predicting the energy difference between the transition states leading to different diastereomers. This allows for a rational selection of reagents and reaction conditions to favor the desired stereoisomer.

Assign absolute configurations: While X-ray crystallography is the definitive method for determining absolute configuration, computational methods can provide strong supporting evidence. nih.gov For example, comparing calculated vibrational circular dichroism (VCD) spectra with experimental spectra can help assign the absolute stereochemistry of a chiral molecule. researchgate.net

Applications in Advanced Medicinal Chemistry Research

Design of Conformationally Restricted Peptidomimetics

The inherent rigidity of the spiro[3.3]heptane framework is a key attribute exploited by medicinal chemists. By incorporating this scaffold into peptide-like molecules, researchers can lock the relative orientation of pharmacophoric groups, such as amino and carboxylic acid functions. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding and can provide valuable insights into the bioactive conformation of a ligand.

Mimicry of Peptide Secondary Structures (e.g., Beta-Turns, Helices)

Peptidomimetics are designed to replicate the spatial arrangement of amino acid side chains in secondary structures like β-turns and α-helices, which are often involved in protein-protein interactions. The defined and rigid spiro[3.3]heptane core serves as an effective scaffold for this purpose. By placing functional groups at specific positions on the spirocyclic system, it is possible to project them in vectors that mimic the geometry of a β-turn.

While specific studies detailing the use of 6-aminospiro[3.3]heptane-2-carboxylic acid to mimic helices are not prominent, the fundamental principle of using rigid scaffolds to enforce specific conformations is well-established. The fixed distances and angles between the amino and carboxyl groups in isomers of this spirocyclic amino acid make it a suitable candidate for inducing turn-like structures in synthetic peptides. This conformational restriction is a crucial strategy for improving the potency and selectivity of drug candidates.

Incorporation into Macrocyclic Peptidomimetics

Macrocyclization is a widely used strategy in drug discovery to improve metabolic stability and cell permeability. The incorporation of rigid building blocks like spiro[3.3]heptane-based amino acids into a macrocyclic ring can significantly reduce the molecule's conformational flexibility. This reduction in flexibility can lead to a more defined three-dimensional structure, which can enhance binding to a target protein. Although specific examples of this compound in macrocyclic drugs are not widely documented in publicly available research, its properties make it a theoretically attractive component for constraining the geometry of macrocyclic peptidomimetics.

Probing Ligand-Target Interactions using Rigid Scaffolds

The fixed geometry of spiro[3.3]heptane derivatives makes them excellent tools for probing the binding pockets of enzymes and receptors. By synthesizing a library of stereoisomers of a spiro[3.3]heptane-based ligand, researchers can systematically investigate the spatial requirements of a biological target.

A practical application of this concept was demonstrated in the study of glutamic acid analogs built on the spiro[3.3]heptane scaffold. These rigid analogs were used as probes to explore the active site of H. pylori glutamate (B1630785) racemase. The study found that only derivatives with specific spatial arrangements of their functional groups (1,6-disubstituted topologies) could adopt a conformation that allowed for sufficient binding and inhibitory activity against the enzyme. This highlights how such rigid scaffolds provide valuable information on ligand-target binding interactions that is difficult to obtain with more flexible molecules.

Role as Bioisosteres in Lead Compound Modification

Bioisosterism, the replacement of one chemical group with another that retains similar biological activity, is a cornerstone of lead optimization. The spiro[3.3]heptane scaffold has emerged as a successful three-dimensional, C(sp³)-rich bioisostere for common planar aromatic and saturated cyclic systems found in many drugs. This replacement can lead to improved physicochemical properties such as solubility and metabolic stability, while potentially creating novel intellectual property.

Spiro[3.3]heptane as Benzene (B151609) Bioisosteres

The phenyl ring is a ubiquitous moiety in pharmaceuticals but can be a liability due to metabolic oxidation. The spiro[3.3]heptane core has been successfully validated as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted benzene rings. princeton.edunih.govchemrxiv.orgchemrxiv.org A key difference is that while traditional para-substituted benzene bioisosteres like bicyclo[1.1.1]pentane have collinear exit vectors, the spiro[3.3]heptane scaffold enforces non-collinear exit vectors, offering a different geometric presentation of substituents. princeton.educhemrxiv.org

This strategy has been applied to several approved drugs, resulting in patent-free analogs with retained or enhanced activity. nih.govchemrxiv.org For example, replacing the phenyl ring in the anticancer drug Vorinostat and the meta-substituted ring in Sonidegib with a spiro[3.3]heptane core yielded saturated analogs with high potency. nih.govchemrxiv.org

Table 1: Comparison of Drug Analogs with Benzene vs. Spiro[3.3]heptane Cores Data sourced from referenced studies.

Original DrugRing System ReplacedReplacement CoreOutcomeReference
VorinostatPhenylSpiro[3.3]heptaneSaturated analog showed high activity. nih.govchemrxiv.org
Sonidegibmeta-BenzeneSpiro[3.3]heptaneSaturated analog showed high potency. nih.govchemrxiv.org
Benzocainepara-BenzeneSpiro[3.3]heptaneSaturated analog demonstrated high anesthetic activity. nih.govchemrxiv.org

Spiro[3.3]heptane as Cyclohexane (B81311) and Piperazine Bioisosteres

Beyond aromatic rings, the spiro[3.3]heptane scaffold also serves as a conformationally restricted isostere for saturated six-membered rings like cyclohexane and piperazine. Such replacements can improve properties by introducing three-dimensionality and altering metabolic profiles.

Research has specifically explored fluorinated spiro[3.3]heptane derivatives as conformationally restricted isosteres of the cyclohexane framework for applications in medicinal chemistry. Furthermore, nitrogen-containing spiro[3.3]heptane variants, such as 1-azaspiro[3.3]heptane and 1-oxa-2,6-diazaspiro[3.3]heptane, have been investigated as novel bioisosteres for piperidine (B6355638) and piperazine, respectively. These replacements can offer a unique vectorization of substituents and a different pharmacokinetic profile compared to the original heterocycles.

Table 2: Spiro[3.3]heptane Scaffolds as Bioisosteres for Saturated Rings

Original RingSpirocyclic BioisostereKey AdvantageApplication Example
CyclohexaneSpiro[3.3]heptaneIntroduces conformational restriction and 3D character.Design of fluorinated building blocks for medicinal chemistry.
Piperidine1-Azaspiro[3.3]heptaneActs as a rigid mimic, potentially improving metabolic stability.Incorporation into an analog of the anesthetic Bupivacaine.
Piperazine1-Oxa-2,6-diazaspiro[3.3]heptaneOffers a novel, strained heterocyclic core with different physicochemical properties.Proposed as a potential replacement in drug design.

Impact of Spirocyclic Scaffolds on Spatial Orientation of Functional Groups

The defining feature of a spirocyclic compound is the single atom connecting two rings, which imparts significant structural rigidity. In the case of the spiro[3.3]heptane scaffold, this rigidity locks the conformation of the molecule, precisely controlling the spatial orientation of functional groups attached to the rings. chemrxiv.org Unlike flexible aliphatic chains or even six-membered rings like cyclohexane, the spiro[3.3]heptane core presents substituents in well-defined vectors. acs.org

Utilization as Building Blocks in Chemical Library Design

This compound is a prime example of a building block used to construct diverse and innovative chemical libraries for drug screening. rsc.orgsigmaaldrich.com Its bifunctional nature—possessing both a primary amine and a carboxylic acid—allows for versatile chemical modifications, enabling its incorporation into a wide array of molecular architectures.

Construction of sp³-Rich Chemical Space

Modern drug discovery heavily emphasizes the exploration of sp³-rich chemical space. Molecules with a higher fraction of sp³-hybridized carbons (a measure known as Fsp³) tend to have improved physicochemical properties, such as better solubility and metabolic stability, which are often correlated with higher clinical success rates. chemrxiv.org The spiro[3.3]heptane core is inherently three-dimensional and sp³-rich. univ.kiev.ua

By using building blocks like this compound, chemists can systematically introduce 3D complexity into compound libraries. These libraries "escape from flatland" and populate regions of chemical space that are under-explored compared to the space occupied by traditional, planar aromatic compounds. univ.kiev.ua This expansion into novel 3D structures increases the probability of discovering hits against challenging biological targets.

Synthesis of Functionalized Spiro[3.3]heptane Building Blocks

The utility of this compound is underpinned by synthetic routes that allow for its production and the creation of a wide range of functionalized derivatives. The synthesis of related spiro[3.3]heptane amino acids has been achieved through multi-step sequences. researchgate.netresearchgate.net For example, a common strategy involves the construction of the spirocyclic core via the double alkylation of a suitable precursor, followed by functional group interconversions to install the desired amino and carboxylic acid moieties. researchgate.net

One reported synthesis of a related compound, 6-amino-2-thiaspiro[3.3]heptane, started from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net The synthesis involved creating a cyclobutane (B1203170) ring, followed by hydrolysis, decarboxylation, and a Curtius rearrangement to introduce the amino group. chemrxiv.orgresearchgate.net Similarly, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of ornithine, has been successfully performed, demonstrating the feasibility of creating these complex amino acids. enamine.net These synthetic strategies provide access to a diverse toolkit of spirocyclic building blocks ready for integration into medicinal chemistry programs. nih.govnih.gov

Table 1: Physicochemical Properties of Spiro[3.3]heptane Amino Acids and Related Compounds

This table presents computed and experimental data for analogues of this compound, illustrating the properties of this class of compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3pI (Isoelectric Point)Data Source
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acidC₉H₁₅NO₂169.22-2.1Not ReportedPubChem nih.gov
Spiro[3.3]heptane-1-carboxylic acid, 1-amino-C₈H₁₃NO₂155.19Not Reported5.48ChemistrySelect researchgate.net
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acidC₉H₁₃NO₄215.20Not ReportedNot ReportedRSC Publishing rsc.org

Development of Diverse Analogs for Structure-Activity Relationship (SAR) Exploration

Starting with this compound, chemists can generate a library of analogues by modifying the amino or carboxylic acid groups. For example, the amine can be acylated with various carboxylic acids, while the acid can be converted to a range of amides or esters. nih.gov This allows for a systematic probing of the chemical space around the core scaffold to identify key interactions with the target protein and build a detailed SAR model. The development of stereoisomers of related 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid has been used to create a library of glutamic acid analogues to probe target interactions with a variety of fixed conformations. rsc.orgnih.gov This systematic approach accelerates the optimization of potency, selectivity, and pharmacokinetic properties.

Future Research Directions for Spiro 3.3 Heptane Amino Acids

Development of Novel Stereoselective Synthetic Methodologies

A primary challenge in the application of spiro[3.3]heptane amino acids is the efficient and stereocontrolled synthesis of its various isomers. While methods exist, the development of more practical, scalable, and versatile stereoselective routes remains a critical research focus.

Recent progress has demonstrated divergent synthetic pathways that allow access to multiple regio- and stereoisomers from a common precursor. nih.gov One notable strategy involves a modified Strecker reaction on a spirocyclic ketone, using a chiral auxiliary to guide the stereochemical outcome. The use of Ellman's sulfinamide, for instance, has proven more effective than other auxiliaries for synthesizing enantiopure 1,6-substituted spiro[3.3]heptane derivatives, as it yields more stable adducts that are easier to separate chromatographically. nih.gov

Alternative approaches have also been explored, such as the Curtius rearrangement of spirocyclic diesters following a monohydrolysis step, or the Bucherer-Bergs hydantoin (B18101) synthesis with subsequent cleavage to release the amino acid. researchgate.net These methods have successfully produced spiro[3.3]heptane-derived α-amino acids on a gram scale. researchgate.net

MethodologyKey TransformationChirality SourceReported ApplicationReference
Modified Strecker ReactionStereoselective addition of cyanide and an amine equivalent to a ketone.Chiral auxiliary (e.g., Ellman's sulfinamide)Synthesis of regio- and stereoisomers of spiro[3.3]heptane-based glutamic acid analogs. nih.gov
Curtius RearrangementConversion of a carboxylic acid to an isocyanate, followed by trapping with an alcohol.Resolution or chiral starting materialSynthesis of α-amino acids from spirocyclic diesters. researchgate.net
Bucherer-Bergs SynthesisFormation of a hydantoin from a ketone, which is then hydrolyzed.Resolution of diastereomersAlternative route to spiro[3.3]heptane-derived α-amino acids. researchgate.netresearchgate.net
Meinwald Oxirane RearrangementLewis acid-catalyzed rearrangement of an epoxide to a ketone.Introduced in subsequent stepsConstruction of the 1,6-disubstituted spiro[3.3]heptane core prior to amino acid formation. nih.gov

Exploration of Underutilized Substitution Patterns on the Spiro[3.3]heptane Core

Much of the existing research on spiro[3.3]heptane has focused on the more synthetically accessible 2,6-disubstituted derivatives. However, other substitution patterns, particularly the 1,5- and 1,6-disubstituted isomers, remain significantly underrepresented. nih.gov These alternative arrangements of functional groups could unlock novel biological activities and material properties by presenting different spatial vectors for molecular interactions.

The exploration of these underutilized patterns requires the development of specific synthetic strategies. For example, the construction of the 1-functionalized 6-oxospiro[3.3]heptane core, a precursor to 1,6-disubstituted amino acids, has been achieved via a [2+2] cycloaddition of dichloroketene (B1203229) with a functionalized alkene. nih.gov Similarly, the Meinwald oxirane rearrangement has been employed to create both 1,6- and 1,5-disubstituted spiro[3.3]heptane intermediates. nih.gov

Future research should systematically pursue the synthesis and characterization of a complete library of spiro[3.3]heptane amino acid isomers. This would involve not only accessing all possible substitution patterns (e.g., 1,2-, 1,5-, 1,6-) but also controlling the stereochemistry at each functionalized position. Such a comprehensive library would be an invaluable resource for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of new materials. nih.gov

Substitution PatternSynthetic AccessibilityKey Synthetic Strategy ExampleReference
2,6-DisubstitutedMost studiedDouble malonate alkylation followed by Strecker reaction. nih.gov
1,6-DisubstitutedUnderrepresentedMeinwald oxirane rearrangement or [2+2] cycloaddition of dichloroketene. nih.gov
1,5-DisubstitutedHeavily underrepresentedMeinwald oxirane rearrangement of a specifically substituted oxirane precursor. nih.gov

Advanced Computational Modeling for Predictive Design

The convergence of computational chemistry and machine learning is creating powerful tools for the predictive design of novel molecules. llnl.govmdpi.com For spiro[3.3]heptane amino acids, these approaches can accelerate discovery by modeling how different isomers will behave in a biological or material context before they are synthesized.

Computational methods are evolving from predicting basic physicochemical properties to enabling the de novo design of complex molecular systems. researchgate.net For instance, software platforms like Rosetta can now incorporate non-canonical amino acids to model and design peptide macrocycles with specific, rigid structures. researchgate.net It is now possible to computationally design peptide macrocycles with internal symmetries that are inaccessible to natural proteins and then validate these designs through experimental synthesis and structural analysis. nih.gov

Future research in this area will involve creating highly accurate force fields and machine learning models specifically trained on spirocyclic systems. llnl.gov This would allow for:

Predictive Docking: Accurately predicting the binding affinity and orientation of different spiro[3.3]heptane amino acid isomers within a target protein's active site.

Conformational Analysis: Understanding how the rigid spiro-core influences the secondary and tertiary structure of peptides and polymers.

De Novo Design: Designing novel spiro-peptides or materials with desired functional properties, such as high-affinity binding to a therapeutic target or specific self-assembly characteristics. nih.gov

Integration of Spirocyclic Amino Acids into Complex Supramolecular Assemblies

The unique structural properties of spirocyclic amino acids make them ideal building blocks for constructing larger, well-defined supramolecular structures. semanticscholar.org Their rigidity can be used to direct the folding of a peptide chain, induce specific secondary structures like turns, and create highly ordered oligomers. nih.gov

Research has already demonstrated that spiroketal-based amino acids can be synthesized and incorporated into peptides using solid-phase peptide synthesis (SPPS), where the spiro-motif successfully induces a turn structure. nih.gov Other work has shown that bis-amino acids based on cyclic scaffolds can be assembled into spiro ladder oligomers with defined helical structures. researchgate.net This principle is directly applicable to spiro[3.3]heptane amino acids.

The next frontier is to combine the synthetic control over isomerism (6.1 & 6.2) with predictive computational design (6.3) to create complex, functional supramolecular systems. Future research directions include:

Foldamers and Peptidomimetics: Using spiro[3.3]heptane amino acids to create novel peptide folds that mimic or inhibit protein-protein interactions.

Self-Assembling Materials: Designing spiro-peptides that self-assemble into nanotubes, fibrils, or hydrogels for applications in materials science and tissue engineering. semanticscholar.orgmdpi.com

Symmetric Macrocycles: Employing computational design to create highly symmetric macrocycles from spiro[3.3]heptane amino acid monomers, potentially for use as synthetic receptors or as components of metal-organic frameworks. nih.gov

By systematically advancing the synthesis, functionalization, and application of spiro[3.3]heptane amino acids, researchers can unlock the full potential of this powerful and versatile chemical scaffold.

Q & A

Q. What are the recommended safety protocols for handling 6-Aminospiro[3.3]heptane-2-carboxylic acid in laboratory settings?

Researchers must adhere to strict safety measures due to its hazardous profile. Key precautions include:

  • Use of PPE: Gloves, protective eyewear, and lab coats to prevent skin/eye contact (H313, H319) .
  • Ventilation: Work in a fume hood to avoid inhalation (H333, H335) .
  • Emergency Procedures: Immediate eye rinsing with water for 5–10 minutes if exposed (P305+P351+P338) .
  • Storage: Store in sealed containers at 2–8°C, away from light, to maintain stability .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Synthesis optimization involves:

  • Reagent Selection : Use tert-butyl esters (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) as intermediates for protection/deprotection strategies .
  • Statistical Experimental Design : Apply factorial design to test variables like temperature, catalyst concentration, and reaction time systematically .
  • Purification : Chromatographic techniques (e.g., HPLC) to isolate high-purity products .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm spirocyclic structure and stereochemistry via 1H^1H and 13C^{13}C shifts .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve spatial configuration of the spiro ring system .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and conformational stability of this compound?

Advanced approaches include:

  • Density Functional Theory (DFT) : Simulate electronic properties and tautomeric equilibria (e.g., acid-base behavior) .
  • Molecular Dynamics (MD) : Analyze spirocyclic ring flexibility under physiological conditions .
  • Software Tools : Gaussian or ORCA for energy minimization; PyMol for 3D visualization .

Q. What strategies resolve contradictions in spectral data or reactivity profiles of derivatives?

Contradictions are addressed via:

  • Cross-Validation : Compare NMR, IR, and MS data across multiple batches .
  • Isotopic Labeling : Use deuterated analogs to trace reaction pathways .
  • Collaborative Analysis : Engage interdisciplinary teams to reconcile computational predictions with experimental results .

Q. How can in vitro assays evaluate the biological activity of spirocyclic derivatives?

Methodologies include:

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabel derivatives to quantify permeability in cell lines .
  • Reactor Design : Use microfluidic systems to mimic physiological conditions for high-throughput screening .

Q. What methodologies enable regioselective synthesis of tert-butyl-protected derivatives?

Key factors influencing regioselectivity:

  • Catalytic Systems : Transition metals (e.g., Pd) for selective C–N bond formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .
  • Temperature Control : Low temperatures (−20°C) stabilize intermediates during protection steps .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to minimize experiments while maximizing data robustness .
  • Data Integrity : Implement encrypted lab notebooks (e.g., LabArchives) to ensure traceability and reproducibility .
  • Theoretical Frameworks : Align mechanistic studies with quantum mechanical models to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.